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5-ethyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B10904163
M. Wt: 125.17 g/mol
InChI Key: LTBJIMCRWXQMMM-UHFFFAOYSA-N
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Description

Historical Context and Broad Applications of the Pyrazole (B372694) Heterocyclic Ring in Organic and Medicinal Chemistry Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has a rich history in chemical research, dating back to its first synthesis in the 19th century. numberanalytics.comwikipedia.org German chemist Ludwig Knorr first gave the name "pyrazole" to this class of compounds in 1883. wikipedia.org The versatility of the pyrazole scaffold has led to its widespread use in numerous applications. numberanalytics.comorientjchem.orgroyal-chem.com

In medicinal chemistry, pyrazole derivatives are integral to the development of a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. numberanalytics.comorientjchem.orgnih.gov These activities include anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comroyal-chem.comnih.gov Notable drugs incorporating the pyrazole structure include the anti-inflammatory celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org Beyond medicine, pyrazoles are utilized in agrochemicals as pesticides and herbicides, and in material science for creating dyes, plastics, and luminescent compounds. numberanalytics.comroyal-chem.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was discovered in 1959 in watermelon seeds. wikipedia.orgnih.gov

Academic Importance of Substituted Aminopyrazoles in Chemical Biology

Within the broader class of pyrazoles, substituted aminopyrazoles have emerged as particularly significant in chemical biology. The introduction of an amino group onto the pyrazole ring creates a versatile framework for developing ligands that can interact with various biological targets, such as enzymes and receptors. nih.govresearchgate.net This has made them a focus of research for drug discovery. nih.gov

Aminopyrazoles are categorized based on the position of the amino group (3, 4, or 5). nih.gov These compounds have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.gov The ability of the amino group to be further modified allows for the synthesis of a diverse range of derivatives with tailored biological activities. mdpi.com

Specific Research Focus on 5-ethyl-1-methyl-1H-pyrazol-4-amine and its Derivatives within Scholarly Literature

The compound this compound, with its specific substitution pattern, represents a key building block in the synthesis of more complex molecules. While extensive research exists on the broader pyrazole and aminopyrazole classes, the specific focus on this compound often lies in its utility as a starting material for creating derivatives with potential therapeutic applications. enaminestore.com Its structure, featuring an ethyl group at the 5-position, a methyl group on the pyrazole nitrogen, and an amine at the 4-position, provides a unique template for chemical modification.

The reactivity of the amino group is a key feature, allowing for the formation of various functional groups and the extension of the molecular structure. This makes this compound a valuable intermediate in the development of novel compounds for biological screening and potential drug development. Research often involves the synthesis of derivatives and the subsequent evaluation of their biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
IUPAC Name5-ethyl-1-methylpyrazol-4-amine
InChIKeyLTBJIMCRWXQMMM-UHFFFAOYSA-N
Canonical SMILESCCC1=C(C=NN1C)N
Data sourced from PubChem CID 23005649 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B10904163 5-ethyl-1-methyl-1H-pyrazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

5-ethyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C6H11N3/c1-3-6-5(7)4-8-9(6)2/h4H,3,7H2,1-2H3

InChI Key

LTBJIMCRWXQMMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Ethyl 1 Methyl 1h Pyrazol 4 Amine

General Principles of Pyrazole (B372694) Ring Construction Relevant to the Target Compound

The formation of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. youtube.com The most prevalent and versatile of these strategies involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com This approach, known as the Knorr pyrazole synthesis, offers a direct route to the pyrazole core and allows for a degree of control over the substitution pattern based on the choice of starting materials. youtube.comjk-sci.com

Condensation and Cyclization Reactions Utilizing Hydrazine Derivatives

The reaction between a hydrazine and a 1,3-dicarbonyl compound proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comjk-sci.com The use of substituted hydrazines, such as methylhydrazine, is crucial for the introduction of a substituent at the N1 position of the pyrazole ring. rrbdavc.org

The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. youtube.com This is followed by the formation of a second imine by the attack of the second nitrogen atom on the remaining carbonyl group. jk-sci.com Subsequent dehydration of the resulting diamine intermediate leads to the formation of the stable, aromatic pyrazole ring. jk-sci.com The reaction is often catalyzed by acid. jk-sci.com

A variety of hydrazine derivatives can be employed in this reaction, including hydrazine itself, as well as alkyl- and aryl-substituted hydrazines. nih.govmdpi.com This flexibility allows for the direct incorporation of different substituents at the N1 position of the pyrazole ring.

Employment of 1,3-Dicarbonyl Compounds or Equivalents in Pyrazole Core Formation

The choice of the 1,3-dicarbonyl compound is equally critical as it dictates the substitution pattern at the C3 and C5 positions of the pyrazole ring. mdpi.com For the synthesis of 5-ethyl-1-methyl-1H-pyrazol-4-amine, a 1,3-dicarbonyl compound bearing an ethyl group is a logical starting point. The reaction of such a dicarbonyl compound with methylhydrazine would theoretically yield a mixture of two regioisomers: 1,5-disubstituted and 1,3-disubstituted pyrazoles. nih.govmdpi.com

Beyond simple 1,3-diketones, various "equivalents" can be utilized. These include α,β-unsaturated ketones and acetylenic ketones, which can also react with hydrazines to form the pyrazole ring system. nih.govmdpi.comnih.gov For instance, α,β-unsaturated ketones with a leaving group at the β-position can undergo reaction with hydrazine derivatives to form pyrazolines, which then eliminate the leaving group to yield the corresponding pyrazole. mdpi.com

Specific Synthetic Pathways for this compound and Related Isomers

The synthesis of the specifically substituted this compound requires careful consideration of the introduction of each substituent. The following sections detail strategies for incorporating the N1-methyl, C5-ethyl, and C4-amine functionalities.

Introduction of N1-Ethyl and C5-Methyl Substituents via Alkylation or Substitution Reactions

While the Knorr synthesis allows for the direct introduction of the N1-methyl group by using methylhydrazine, the regioselectivity of the reaction with an unsymmetrical 1,3-dicarbonyl can be a challenge. mdpi.com An alternative approach involves the alkylation of a pre-formed pyrazole ring. N-alkylation of pyrazoles can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. rrbdavc.orgresearchgate.net However, this can also lead to a mixture of N1 and N2 alkylated products, particularly with unsymmetrical pyrazoles. mdpi.com The regioselectivity of these reactions can sometimes be controlled by the choice of reaction conditions and the steric and electronic properties of the substituents on the pyrazole ring. researchgate.net

For introducing the C5-ethyl group, one could start with a pyrazole having a suitable functional group at the C5 position that can be converted to an ethyl group. Alternatively, a more direct approach would be to use a 1,3-dicarbonyl compound that already contains the ethyl group, as mentioned previously.

Table 1: Regioselectivity in Pyrazole Alkylation
Alkylating AgentBaseSolventMajor ProductMinor ProductReference
Methyl IodideK2CO3DMSON1-alkylatedN2-alkylated researchgate.net
Benzyl BromideNaHDMFN1-alkylatedN2-alkylated rrbdavc.org
TrichloroacetimidatesCSADCEN1-alkylatedNone Detected mdpi.com

Incorporation of the C4-Amine Moiety: Nucleophilic Substitution and Reductive Amination Approaches

The introduction of an amine group at the C4 position of the pyrazole ring is a key step in the synthesis of the target compound. The C4 position of the pyrazole ring is generally less reactive towards electrophilic substitution. nih.govrrbdavc.org Therefore, direct nitration followed by reduction can be challenging.

More effective methods include:

Nucleophilic Aromatic Substitution (NAS): This approach involves the displacement of a suitable leaving group at the C4 position, such as a halogen, by an amine nucleophile. mdpi.com However, NAS reactions on the pyrazole ring can be difficult to achieve. mdpi.com Recent developments have shown that ligand-dependent Suzuki cross-coupling of 4-bromopyrazol-5-yl triflates can be used to introduce aryl groups at the C4 position, suggesting the potential for similar C-N bond-forming reactions. acs.org

Reductive Amination: A more versatile method involves the reductive amination of a C4-formylpyrazole. ineosopen.orgwikipedia.orgmasterorganicchemistry.com This two-step process begins with the formation of an imine between the C4-formylpyrazole and an amine (or ammonia (B1221849) to introduce a primary amine), followed by the reduction of the imine to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C4 position of a pyrazole ring. nih.gov

Table 2: Reagents for Reductive Amination
Carbonyl CompoundAmine SourceReducing AgentProductReference
Aldehyde/KetonePrimary AmineNaBH3CNSecondary Amine masterorganicchemistry.com
Aldehyde/KetoneAmmoniaNaBH4Primary Amine youtube.com
FerrocenylpyrazolecarbaldehydeVarious AminesSodium triacetoxyborohydrideSubstituted Amines ineosopen.org

One-Pot Synthesis Strategies for Pyrazolyl Amines

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of pyrazolyl amines have been developed. These strategies combine multiple reaction steps in a single reaction vessel, often without the isolation of intermediates.

One such approach involves the electrophilic amination of a primary amine to form a hydrazine in situ, which then reacts with a 1,3-diketone to form the pyrazole ring. acs.orgnih.gov This method allows for the direct synthesis of N-substituted pyrazoles from primary amines. nih.gov Another one-pot method for synthesizing N-pyrazolyl amines involves a condensation/reduction sequence starting from an aminopyrazole and an aldehyde. researchgate.net Furthermore, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, have emerged as powerful tools in heterocyclic synthesis and have been applied to the synthesis of pyrazole derivatives. researchgate.netnih.govacs.org

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is characterized by the interplay of the electron-rich pyrazole ring and the reactive amino group. This structure allows for a variety of chemical transformations, making it a valuable synthon for the creation of more complex molecules.

The oxidation of pyrazol-5-amines can lead to the formation of dimeric azo compounds through oxidative dehydrogenative coupling. nih.gov This reaction involves the formation of a new N=N bond, linking two pyrazole moieties. Depending on the reaction conditions and catalysts used, various functional groups can be introduced.

For instance, a novel oxidative dehydrogenative coupling strategy for pyrazol-5-amines has been developed to selectively form highly functionalized heteroaromatic azo compounds. nih.gov One method involves a reaction that simultaneously installs a C-I bond and an N-N bond through intermolecular iodination and oxidation. nih.gov This process uses an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of iodine. nih.gov Another approach utilizes a copper-catalyzed oxidative coupling of pyrazol-5-amines to directly yield azopyrroles. nih.gov The substituents on the pyrazole ring, including N-alkyl groups like methyl and ethyl, are generally well-tolerated in these reactions, leading to the desired azo compounds in moderate to good yields. nih.gov

Table 1: Examples of Oxidized Derivatives from Pyrazol-5-amines

Starting Material Reagents/Conditions Product Yield Reference
3-Methyl-1-phenyl-1H-pyrazol-5-amine I₂, K₂CO₃, aq. TBHP, EtOH, 50 °C (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene --- nih.gov
3-Methyl-1-phenyl-1H-pyrazol-5-amine CuI, 1,10-phenanthroline, aq. TBHP, CH₂Cl₂ (E)-1,2-Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene --- nih.gov

Table is based on data for analogous pyrazole compounds.

While the direct reduction of the pyrazole ring in this compound is not commonly reported, reduction reactions are crucial in the synthesis of aminopyrazoles from other functionalized pyrazoles. A common pathway involves the mild reduction of 4-nitrosopyrazoles to produce 4-aminopyrazoles. researchgate.net This method allows for the synthesis of various N-alkyl and naphthyl-substituted 4-aminopyrazoles in nearly quantitative yields. researchgate.net

Furthermore, the reduction of fused pyrazolo systems has been explored. For example, pyrazolo[3,4-e] rsc.orgsemanticscholar.orgdiazepin-4(1H)-ones can be reduced with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) to yield tetrahydropyrazolo[3,4-e] rsc.orgsemanticscholar.orgdiazepin-4(1H)-ones and hexahydropyrazolo[3,4-e] rsc.orgsemanticscholar.orgdiazepines, respectively. researchgate.net

The pyrazole ring in 5-aminopyrazoles is activated towards electrophilic substitution due to the electron-donating nature of the amino group. scirp.org The amino group directs incoming electrophiles to the ortho and para positions. In the case of 5-aminopyrazoles, the C4 position is highly susceptible to electrophilic attack. nih.gov

5-Aminopyrazoles are extensively used as starting materials for reactions with various electrophiles. scirp.org For instance, they undergo condensation with β-dicarbonyl compounds, a reaction driven by the nucleophilicity of the amino group and the subsequent electrophilic character of the carbonyl carbons. nih.gov The amino group can also be acylated or can participate in condensation reactions leading to larger molecular structures. scirp.orgsmolecule.com

Electrophilic cyclization is another important reaction pathway. N-Allyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization with reagents like polyphosphoric acid or N-halosuccinimides to form fused heterocyclic systems. researchgate.net

5-Aminopyrazoles are versatile building blocks for the synthesis of a wide array of fused heterocyclic systems due to their bifunctional nature as 1,3-dinucleophiles. scirp.orgnih.gov These fused systems are of significant interest in medicinal chemistry. nih.gov

Commonly synthesized fused systems include:

Pyrazolo[3,4-b]pyridines : These can be prepared via the Friedländer condensation of 5-aminopyrazole-4-carbaldehydes with compounds containing an active methylene (B1212753) group, such as acetonitrile (B52724) derivatives or β-ketoesters, often in the presence of a basic catalyst like piperidine. semanticscholar.org Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene compounds also yield pyrazolo[3,4-b]pyridine derivatives. nih.gov

Pyrazolo[1,5-a]pyrimidines : These are typically synthesized by the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, enaminones, or enaminonitriles. nih.govnih.gov The reaction can be influenced by steric factors; bulky substituents on the aminopyrazole may lead to competitive aza-Michael addition at the N-1 position, resulting in the formation of pyrazolo[1,5-a]pyrimidine (B1248293) isomers. nih.gov

Pyrazolo[3,4-d]pyridazines : These can be formed from the reaction of 4-acetyl-5-methyl-1-phenyl-pyrazole derivatives with hydrazine hydrate. tubitak.gov.tr

Pyrazolo[1,5-a] rsc.orgtubitak.gov.trosi.lvthiadiazolo[4,5-e]pyrimidin-4(5H)-ones : These novel tricyclic heterocycles are synthesized through the intramolecular cyclization of 5-(5-amino-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylic acid ethyl esters. osi.lv

Table 2: Examples of Pyrazolo-Fused Heterocyclic Systems from 5-Aminopyrazoles

5-Aminopyrazole Precursor Type Reagent(s) Fused System Reference
5-Amino-1H-pyrazole-4-carbaldehyde Acetonitrile derivatives, piperidine Pyrazolo[3,4-b]pyridine-5-carbonitriles semanticscholar.org
5-Aminopyrazole β-Diketones Pyrazolo[1,5-a]pyrimidines nih.govnih.gov
5-Aminopyrazoles Enaminones Pyrazolo[1,5-a]pyrimidines nih.gov
4-Acetyl-5-methyl-1-phenylpyrazole derivatives Hydrazine hydrate Pyrazolo[3,4-d]pyridazines tubitak.gov.tr
5-Amino-1H-pyrazole Arylaldehyde, 2H-thiopyran-3,5(4H,6H)-dione Pyrazolo[3,4-b]thiopyrano[4,3-e]pyridines nih.gov

Advanced Analytical Techniques for Characterization of Synthesized Compounds

The structural elucidation of newly synthesized derivatives of this compound relies heavily on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of pyrazole derivatives. ¹H and ¹³C NMR provide detailed information about the molecular framework, while 2D NMR techniques (like HMQC and HMBC) are used to establish connectivity between different parts of the molecule. nih.gov

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrazole derivatives, characteristic signals include the C-H proton on the pyrazole ring, the N-methyl and N-ethyl groups, and the protons of any substituents. For example, in ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the pyrazole proton appears as a singlet at 7.90 ppm, while the amino protons show a signal at 4.22 ppm. nih.gov The ethyl group protons appear as a triplet and a quartet. nih.gov

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The chemical shifts of the pyrazole ring carbons are characteristic. For instance, in a series of 4,5-dihydro-1H-pyrazoles, the C3, C4, and C5 carbons of the pyrazole ring show average chemical shifts around δ 157.0, 46.4, and 88.4 ppm, respectively. nih.gov The carbons of the ethyl and methyl substituents on the pyrazole core also show distinct signals. rsc.org

2D NMR Spectroscopy : Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) are critical for confirming the specific isomer formed during synthesis, especially for fused heterocyclic systems where multiple regioisomers are possible. nih.gov

Table 3: Illustrative NMR Data for Substituted Pyrazole Derivatives

Compound/Derivative Type Nucleus Chemical Shift (δ, ppm) Multiplicity/Assignment Reference
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate ¹H 7.90 s, pyrazole-H nih.gov
¹H 4.22 s, –NH₂ nih.gov
¹H 4.18 q, O–CH₂–CH₃ nih.gov
¹H 1.29 t, O–CH₂–CH₃ nih.gov
¹H 2.34 s, Ph-CH₃ nih.gov
(E)-1,2-Bis(3-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)diazene ¹H 4.31 s, 6H, CH₃ nih.gov
¹³C 151.6 C=N or C-N nih.gov
¹³C 59.6 C-Iodo nih.gov
¹³C 42.3 CH₃ nih.gov
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate ¹H 9.21, 7.76 brs, NH rsc.org
¹H 4.01-3.96 q, CH₂ rsc.org
¹H 2.26 s, CH₃ rsc.org
¹H 1.11-1.07 t, CH₃ rsc.org
¹³C 165.8, 152.6 C=O, C=N rsc.org
¹³C 59.6, 54.4 C-N, O-CH₂ rsc.org

Table contains data for analogous and related pyrazole structures to illustrate typical chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. In the case of this compound, the IR spectrum is expected to show characteristic absorption bands for its key functional groups.

Specific experimental IR data for this compound is not widely available in publicly accessible literature. However, based on the structure, the following characteristic peaks would be anticipated:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two absorption bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: The ethyl and methyl groups will show C-H stretching vibrations. The sp³ hybridized C-H bonds of the ethyl and methyl groups are expected to absorb in the 2850-3000 cm⁻¹ region. The sp² hybridized C-H bond on the pyrazole ring would likely appear at a slightly higher frequency, typically above 3000 cm⁻¹.

C=C and C=N Stretching: The pyrazole ring contains C=C and C=N double bonds, which would result in absorption bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine is expected to be observed in the range of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the amine group and the pyrazole ring would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

A summary of the expected IR absorption bands is provided in the table below.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Stretch3300-3500 (two bands)
Aromatic C-HStretch>3000
Aliphatic C-H (CH₃, CH₂)Stretch2850-3000
C=C / C=N (Pyrazole Ring)Stretch1400-1650
Primary Amine (N-H)Bend1590-1650
C-NStretch1000-1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Molecular Ion Peak (M⁺): With a molecular formula of C₆H₁₁N₃, the monoisotopic mass of this compound is 125.0953 u. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 125.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through the loss of small, stable molecules or radicals. Common fragmentation pathways for similar compounds include:

Loss of a methyl radical (•CH₃) from the N1-position, resulting in a fragment at m/z = 110.

Loss of an ethyl radical (•C₂H₅) from the C5-position, leading to a fragment at m/z = 96.

Cleavage of the pyrazole ring, which can lead to a variety of smaller fragments.

The predicted mass spectrometry data is summarized in the table below.

PropertyPredicted Value
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Monoisotopic Mass 125.0953 u
Expected Molecular Ion (M⁺) m/z = 125
Potential Fragments [M-CH₃]⁺ (m/z = 110), [M-C₂H₅]⁺ (m/z = 96)

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. It is a fundamental method for confirming the empirical formula of a synthesized compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated theoretical values based on the proposed molecular formula.

Specific experimental elemental analysis data for this compound has not been reported in widely accessible scientific literature. The theoretical elemental composition can be calculated from its molecular formula, C₆H₁₁N₃.

The calculated elemental percentages are presented in the table below. For validation, experimental results would need to be within an acceptable margin of error (typically ±0.4%) of these theoretical values.

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon12.011672.06657.59
Hydrogen1.0081111.0888.86
Nitrogen14.007342.02133.55
Total 125.175 100.00

Chromatographic Methods (HPLC, UPLC, GC-MS) for Purity Assessment

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities that may be present. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

There is no specific, publicly available information detailing the established chromatographic methods for the purity assessment of this compound. However, general principles for developing such methods can be outlined.

HPLC/UPLC: A reversed-phase HPLC or UPLC method would likely be suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile or methanol. The separation would be optimized by adjusting the gradient of the organic solvent and the pH of the aqueous phase. Detection would likely be performed using a UV detector, set to a wavelength where the pyrazole ring exhibits strong absorbance.

GC-MS: Given the volatility of the compound, GC-MS could also be an effective method for purity analysis. A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) could be used. The temperature program of the GC oven would be optimized to ensure good separation of the main compound from any potential impurities. The mass spectrometer would serve as a detector, providing both quantitative data and mass spectra of any separated components, which can aid in their identification.

A summary of potential chromatographic conditions is provided in the table below.

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetection
HPLC/UPLCReversed-Phase (e.g., C18)Acetonitrile/Methanol and Water (with buffer)UV
GC-MSNon-polar (e.g., DB-5ms)Inert Gas (e.g., Helium, Hydrogen)Mass Spec

Structural Elucidation and Theoretical Investigation of 5 Ethyl 1 Methyl 1h Pyrazol 4 Amine and Its Analogues

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis for Molecular Conformation and Geometry

Another analogue, ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, shows a nearly planar fused pyrazole (B372694) and pyridine (B92270) ring system, with a very small dihedral angle of 1.76(7)°. nih.gov However, the attached benzene (B151609) and methoxyphenyl rings are significantly twisted with respect to this core structure, at dihedral angles of 44.8(5)° and 63.86(5)° respectively. nih.gov

These examples demonstrate that the substituents on the pyrazole ring play a crucial role in dictating the molecule's final three-dimensional conformation. For 5-ethyl-1-methyl-1H-pyrazol-4-amine, one would expect the pyrazole ring itself to be relatively planar, with the ethyl and methyl groups adopting conformations that minimize steric hindrance.

Table 1: Selected Crystallographic Data for Pyrazole Analogues

Compound Name Crystal System Space Group a (Å) b (Å) c (Å) β (°) Reference
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate Monoclinic P21/n 6.27869(7) 15.43607(12) 15.27141(13) 96.2633(9) nih.govtandfonline.com
Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Monoclinic P21/c 15.933(3) 8.4482(14) 16.516(3) 108.629(5) nih.gov

This table is interactive. Click on the headers to sort the data.

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks and π-π Interactions

Intermolecular interactions are the forces that hold molecules together in a crystal. In pyrazole derivatives, hydrogen bonding and π-π interactions are particularly important.

In the crystal structure of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the amino group is involved in both intramolecular and intermolecular hydrogen bonds. nih.govtandfonline.comresearchgate.net These intermolecular hydrogen bonds link the molecules into chains. nih.govtandfonline.comresearchgate.net Furthermore, π-π stacking interactions are observed between the pyrazole and benzene rings of neighboring molecules, with a centroid-centroid distance of 3.680(3) Å, which helps to assemble these chains into layers. nih.govtandfonline.comresearchgate.net

For the pyrazolo[3,4-b]pyridine analogue, C—H···π interactions are noted as a key feature of the crystal packing. nih.gov In this case, there is also a short intramolecular S···O contact of 3.215(2) Å. nih.gov

Given the presence of an amine group and the aromatic pyrazole ring, it is highly probable that the crystal structure of this compound would also be stabilized by a network of N-H···N or N-H···π hydrogen bonds and π-π stacking interactions.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which to investigate the properties of molecules at the atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to pyrazole derivatives to optimize their molecular geometry and calculate their electronic properties. tandfonline.comnih.govnih.govtandfonline.com

For various pyrazole derivatives, DFT calculations have been used to determine structural features like bond lengths and angles, as well as to analyze molecular orbital shapes and electrostatic potential maps. tandfonline.comnih.govtandfonline.com These calculations often show good agreement with experimental data from X-ray crystallography and can be used to predict the properties of compounds that have not yet been synthesized or crystallized. For this compound, DFT could be used to predict its optimal geometry, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Table 2: Predicted Properties of Pyrazole Analogues from DFT Studies

Property Value Method Reference
HOMO-LUMO Gap Varies with substituents DFT/B3LYP tandfonline.comtandfonline.com
Molecular Electrostatic Potential Dependent on functional groups DFT/B3LYP tandfonline.comtandfonline.com

This table is interactive. More data can be added as it becomes available.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.goveurasianjournals.comnih.govmdpi.com These simulations allow scientists to study the dynamic behavior and conformational flexibility of molecules over time.

For pyrazole derivatives, MD simulations can explore the different spatial arrangements (conformations) that the molecule can adopt and their relative energies. nih.goveurasianjournals.comnih.govmdpi.com This is particularly useful for understanding the behavior of flexible parts of the molecule, such as the ethyl group in this compound. By simulating the molecule's motion, researchers can identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules, such as biological targets. nih.govnih.govmdpi.com

In Silico Evaluation of Ligand Binding and Enzyme Active Site Interactions

In silico molecular docking studies are pivotal in contemporary drug discovery and development for elucidating the binding mechanisms of ligands with their target proteins. For pyrazole derivatives, these computational methods have been instrumental in understanding their interactions with various enzyme active sites. Although specific docking studies for this compound are not extensively detailed in the available literature, the broader class of pyrazole compounds has been the subject of numerous computational investigations, providing a framework for predicting potential interactions.

Molecular docking simulations for pyrazole analogues have been effectively used to explore their binding modes and inhibitory activities against enzymes such as carbonic anhydrases (CAs), acetylcholinesterase (AChE), and cytochrome P450 enzymes. nih.govnih.govmdpi.com For instance, studies on newly synthesized pyrazole derivatives as inhibitors of human carbonic anhydrase isoforms hCA I and hCA II have employed molecular docking to rationalize their potent inhibitory profiles, with some compounds exhibiting Ki values in the nanomolar range. nih.gov These computational models help to identify key interactions between the pyrazole core and the amino acid residues within the enzyme's active site. nih.govnih.gov

The general mechanism of interaction for pyrazole-based inhibitors often involves the formation of hydrogen bonds, hydrophobic interactions, and sometimes coordination with a metal ion in the active site. For example, in the case of carbonic anhydrase, the pyrazole nitrogen atoms can coordinate with the zinc ion, a critical component of the enzyme's catalytic mechanism. The substituents on the pyrazole ring play a crucial role in determining the binding affinity and selectivity. The ethyl and methyl groups of this compound, for instance, would be expected to engage in hydrophobic interactions within the binding pocket.

Furthermore, computational approaches have been applied to pyrazole derivatives to assess their potential as anticancer agents by evaluating their binding to targets like DNA and topoisomerase II. rsc.org In silico models are also used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of these compounds, which is crucial for the early stages of drug development. rsc.org While direct data for this compound is limited, the established methodologies and findings for analogous pyrazole structures provide a strong basis for future in silico evaluations of its ligand-binding potential.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, collision cross sections)

The theoretical prediction of spectroscopic parameters is a powerful tool for the structural elucidation of novel compounds. For this compound and its analogues, computational methods, particularly Density Functional Theory (DFT), are widely used to calculate parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and collision cross sections (CCS). rsc.orgtandfonline.comresearchgate.net These predicted values, when compared with experimental data, can confirm the synthesized structure and provide insights into its conformational and electronic properties. tandfonline.com

NMR Chemical Shift Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in the study of pyrazole derivatives. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, have shown good correlation with experimental results for this class of compounds. researchgate.netresearchgate.net The choice of the functional and basis set in these calculations is critical for accuracy. researchgate.netnih.gov For instance, studies have shown that for some pyrazole derivatives, the B97D and TPSSTPSS functionals provide more accurate predictions compared to others. nih.gov Recent advancements in machine learning have also led to the development of highly accurate prediction tools like PROSPRE, which can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. mdpi.comnih.gov

Collision Cross Section Prediction:

Collision cross section (CCS) is an important parameter in ion mobility-mass spectrometry (IM-MS) that provides information about the size and shape of an ion in the gas phase. Predicted CCS values can aid in the identification of compounds in complex mixtures. For analogues of this compound, predicted CCS values have been calculated using tools like CCSbase. uni.luuni.lu These predictions are valuable for metabolomics and other high-throughput screening applications.

Below is a table of predicted collision cross section values for analogues of this compound.

Compound NameAdductm/zPredicted CCS (Ų)Source
1-ethyl-5-methyl-1H-pyrazol-4-amine[M+H]⁺126.10258124.9 uni.lu
[M+Na]⁺148.08452134.6 uni.lu
[M-H]⁻124.08802126.1 uni.lu
5-ethyl-1-phenyl-1H-pyrazol-4-amine[M+H]⁺188.11823140.3 uni.lu
[M+Na]⁺210.10017149.3 uni.lu
[M-H]⁻186.10367144.5 uni.lu

These theoretical approaches to predicting spectroscopic parameters are indispensable for the comprehensive characterization of novel heterocyclic compounds like this compound and its derivatives.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and Pre Clinical in Vivo Research

Enzyme Inhibition Studies of 5-ethyl-1-methyl-1H-pyrazol-4-amine Derivatives

The biological efficacy of many pyrazole (B372694) derivatives stems from their ability to selectively interact with and inhibit the function of specific enzymes. Research into derivatives of this compound has explored their potential as inhibitors of key enzymes implicated in various disease pathways.

Recombinant Enzyme Inhibition Assays

The initial assessment of the inhibitory potential of novel compounds often involves in vitro assays using purified recombinant enzymes. While specific data for derivatives of this compound is not extensively documented in publicly available literature, the broader class of 4-aminopyrazole derivatives has been evaluated against various enzymes. For instance, certain 4-aminopyrazole derivatives have been shown to be cytotoxic against HeLa cells. mdpi.com The general approach involves incubating the recombinant enzyme with a substrate and the test compound, followed by measurement of product formation to determine the extent of inhibition.

Identification of Specific Enzyme Targets (e.g., Kinases, Dihydroorotate Dehydrogenase (DHODH))

Research has identified several key enzyme targets for pyrazole-based compounds, including various kinases and Dihydroorotate Dehydrogenase (DHODH).

Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a common feature in many kinase inhibitors. researchgate.net Derivatives of 4-aminopyrazole have been designed and synthesized as potent inhibitors of Janus kinases (JAKs). acs.org For example, some 4-aminopyrazole derivatives have demonstrated low nanomolar IC50 values against JAK2 and JAK3. acs.org The pyrazole ring often acts as a hinge-binding motif, interacting with key residues in the ATP-binding pocket of the kinase.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. researchgate.net The inhibition of DHODH is a validated strategy for the treatment of autoimmune diseases and is being explored for its anticancer potential. pasteur.frnih.gov Alkoxypyrazole derivatives have been identified as potent inhibitors of human DHODH. pasteur.fr The development of these inhibitors was guided by the observation that a 5-ethyl derivative of a pyrimidyl-pyrazole compound showed a significantly improved antiviral effect, which was later attributed to DHODH inhibition. pasteur.fr Structure-activity relationship (SAR) studies have been conducted on various pyrazole derivatives to optimize their DHODH inhibitory activity. researchgate.net

Kinetic Analysis of Enzyme-Inhibitor Interactions

Cellular Research Applications and Mechanistic Insights

The enzymatic inhibitory activity of this compound derivatives translates into significant effects at the cellular level. In vitro studies using various cancer cell lines have been instrumental in elucidating their antiproliferative and pro-apoptotic properties.

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines (e.g., HepG2, PC-3, HCT-116, P815, HeLa)

Derivatives of 4-aminopyrazole have demonstrated cytotoxic and antiproliferative activity against a range of human cancer cell lines. The table below summarizes the reported IC50 values for various pyrazole derivatives, highlighting their potency. It is important to note that these are not direct derivatives of this compound but belong to the broader class of substituted pyrazoles.

Compound TypeCell LineIC50 (µM)Reference
Pyrazole-arylacetamide hybridsMCF-70.604 - 0.665 nih.gov
Tetrahydrothiochromeno[4,3-c]pyrazole derivativesMGC-80315.43 - 20.54 nih.gov
Pyrazole derivativesHTC-1161.51 nih.gov
Pyrazole derivativesMCF-77.68 nih.gov
Pyrazole derivativeA5495.50 nih.gov
Pyrazole derivativeHCT1169.77 nih.gov
Pyrazole derivativeHepG27.12 nih.gov
Pyrazole derivativeMCF-77.85 nih.gov
4-aminopyrazole derivativesHeLaCytotoxic mdpi.com
3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivativeHCT1166.76 µg/mL nih.gov
Pyrimidinone derivativesHCT-11658.1 µg/mL ekb.eg
Pyrimidinone derivativesPC-3Significant Inhibition ekb.eg
Pyrimidinone derivativesHepG-2Mild Inhibition ekb.eg

Investigations into Cell Growth Inhibition and Apoptosis Induction Mechanisms

The antiproliferative activity of pyrazole derivatives is often linked to their ability to induce programmed cell death, or apoptosis. nih.govnih.gov The mechanisms underlying this induction are a key area of investigation.

Studies on various pyrazole derivatives have shown that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Key events in these pathways include the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov

Furthermore, some pyrazole compounds have been shown to induce the production of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. The modulation of pro- and anti-apoptotic proteins of the Bcl-2 family is another common mechanism by which these compounds exert their effects.

Studies on Receptor Modulation and Influence on Biochemical Pathways

The biological effects of pyrazole derivatives, including those structurally similar to this compound, are frequently attributed to their interaction with various receptors and their influence on biochemical pathways. Research has shown that certain pyrazole compounds can modulate cannabinoid receptors (CB1), which are integral to the body's pain and inflammation regulation systems. elsevierpure.com The antagonistic activity of some pyrazole derivatives on the CB1 receptor has been a key area of study. elsevierpure.com

Furthermore, the anti-inflammatory and analgesic effects of pyrazole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2). sciforum.netresearchgate.net These enzymes are critical in the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov By blocking COX enzymes, these compounds can effectively reduce inflammation and alleviate pain. Some pyrazole derivatives have also been investigated for their inhibitory effects on lipoxygenase, another enzyme involved in inflammatory pathways. nih.gov The G protein-coupled receptor 52 (GPR52) has also been identified as a potential target for pyrazole-based compounds, with agonists of this receptor showing promise in preclinical models of central nervous system disorders. nih.gov

Pre-clinical In Vivo Pharmacological Evaluations in Animal Models

The carrageenan-induced paw edema model in rats is a standard method for evaluating the acute anti-inflammatory activity of novel compounds. nih.govnih.gov The injection of carrageenan induces a localized inflammatory response characterized by swelling, which can be measured over time. nih.govnih.gov Numerous studies have demonstrated the anti-inflammatory potential of various pyrazole derivatives using this assay. nih.govnih.govwjpps.comresearchgate.net For instance, a study on newly synthesized pyrazole derivatives showed that one of the compounds, at a dose of 100 mg/kg, reduced carrageenan-induced paw edema by 52.0% after 4 hours. nih.gov Another study on a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates also reported significant anti-inflammatory activity in the same model. researchgate.net These findings highlight the consistent anti-inflammatory properties of the pyrazole scaffold.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Test

Compound ClassAnimal ModelKey FindingsReference
Pyrazole derivativesRatOne compound (K-3) at 100 mg/kg decreased the inflammatory response by 52.0% after 4 hours. nih.gov
1,3,5-trisubstituted pyrazole derivativesRatCompounds exhibited dose-dependent inhibition of paw edema. researchgate.net
Pyrazoline derivativesRatCompounds 2d and 2e were found to be the most potent in inhibiting carrageenan-induced paw edema. nih.gov
3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydeRatSome derivatives exhibited good anti-inflammatory activity compared to diclofenac. sciforum.net
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylatesRatCompounds 3a, 3c, and 3d showed significant anti-inflammatory activity. researchgate.net

The acetic acid-induced writhing test in mice is a widely used screening tool for assessing the peripheral analgesic effects of new chemical entities. nih.govsaspublishers.comresearchgate.net The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a measure of visceral pain. nih.govsaspublishers.com The analgesic potential of a compound is determined by its ability to reduce the number of writhes. nih.gov Several studies have reported the significant analgesic activity of pyrazole derivatives in this model. researchgate.netresearchgate.netresearcher.life For example, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and screened for their analgesic activity, with some compounds exhibiting significant effects. researchgate.net This suggests that pyrazole derivatives can effectively mitigate pain signals in the peripheral nervous system.

Table 2: Analgesic Activity of Pyrazole Derivatives in Acetic Acid Writhing Test

Compound ClassAnimal ModelKey FindingsReference
Pyrazoline derivativesMouseCompounds 2d and 2e were the most potent in inhibiting nociception. nih.gov
4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivativesMouseSelected new compounds were screened and showed analgesic activity. researchgate.net
4-phenyl-1,5-benzodiazepin-2-one derivativesMouseOral administration significantly reduced the number of abdominal writhes. researcher.life
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylatesMouseCompounds 3a, 3c, and 3d exhibited significant analgesic activity. researchgate.net

The potential of pyrazole derivatives as anticonvulsant agents has been an area of active research. nih.govresearchgate.netresearchgate.net Preclinical studies using animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have been employed to evaluate the anticonvulsant activity of these compounds. nih.gov Research has shown that some pyrazole derivatives exhibit significant anticonvulsant effects in these models. nih.govresearchgate.net For instance, a study on novel substituted pyrazoles identified a potent anticonvulsant molecule that also demonstrated a reduction in oxidative stress and inflammation in mice. nih.gov The inclusion of a triazole fragment into a pyrimidine ring, creating a triazolopyrimidine system, has also been explored as a strategy to enhance anticonvulsant activity. frontiersin.orgzsmu.edu.ua These findings suggest that the pyrazole scaffold is a promising starting point for the development of new anticonvulsant therapies. nih.govresearchgate.netresearchgate.netzsmu.edu.ua

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of pyrazole derivatives influences their biological activity. elsevierpure.comnih.govnih.govrsc.org These studies help in identifying the key structural features necessary for a desired biological response, guiding the design of more potent and selective compounds. elsevierpure.comnih.govnih.gov

For cannabinoid receptor antagonists, SAR studies have revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are important for high-affinity binding to the CB1 receptor. elsevierpure.com In the case of meprin inhibitors, the substitution at positions 3 and 5 of the pyrazole ring was found to be critical for modulating inhibitory activity and selectivity. nih.gov The introduction of acidic moieties was shown to generally improve activity against meprin β. nih.gov

For anticancer activity, appropriate substitutions at different positions of the pyrazole ring can significantly enhance efficacy and tumor selectivity. nih.gov The presence of electron-donating groups, for example, has been shown to correlate with potent cytotoxicity in some series of pyrazole derivatives. nih.gov The diverse biological activities of 5-aminopyrazoles, which are valuable synthons for more complex heterocyclic systems, are also heavily influenced by the nature of the substituents on the pyrazole ring. nih.gov

Applications of 5 Ethyl 1 Methyl 1h Pyrazol 4 Amine in Chemical Biology and Medicinal Chemistry Research

Utilization as a Versatile Building Block for Complex Organic Synthesis

While detailed synthetic routes originating from 5-ethyl-1-methyl-1H-pyrazol-4-amine are not extensively documented in publicly available research, the broader class of aminopyrazoles is well-established as a versatile building block in organic synthesis. These compounds serve as crucial starting materials for constructing more complex heterocyclic systems. mdpi.com The reactivity of the amino group and the pyrazole (B372694) ring allows for a variety of chemical transformations, making them valuable synthons for medicinal chemists.

For instance, the general class of aminopyrazoles can undergo reactions such as acylation, alkylation, and condensation to yield a diverse array of derivatives. These reactions are fundamental in creating libraries of compounds for screening purposes in drug discovery. The synthesis of pyrazole-based Schiff bases and other derivatives often starts from an aminopyrazole core, highlighting their importance as foundational molecules in multi-step synthetic pathways. researchgate.net

Precursor for the Synthesis of Diverse Biologically Active Molecules

The pyrazole scaffold is a key feature in numerous FDA-approved drugs, underscoring its significance in medicinal chemistry. researchgate.netnih.gov Compounds containing a pyrazole moiety have been identified as potential inhibitors of phagocytosis in immune cytopenias. acs.org The general structure of aminopyrazoles is a recurring motif in molecules designed for therapeutic intervention.

While specific molecules derived directly from this compound are not prominently featured in the surveyed literature, the overarching principle is that aminopyrazoles are key precursors to biologically active compounds. For example, research into inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases, has led to the development of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides. nih.gov This demonstrates how the aminopyrazole structure can be elaborated into potent and selective inhibitors.

Development of Advanced Heterocyclic Scaffolds for Drug Discovery Research

The pyrazole ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov The development of novel heterocyclic scaffolds based on the pyrazole core is a major focus of medicinal chemistry research. These scaffolds serve as the foundation for creating new drugs with improved efficacy and safety profiles.

The versatility of the aminopyrazole structure allows for its incorporation into various larger heterocyclic systems. For instance, N-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were identified as promising hits in a high-throughput screening campaign for IRAK4 inhibitors. nih.gov Further exploration of this scaffold led to the identification of more potent lead compounds. This highlights the strategic use of aminopyrazole derivatives in scaffold-based drug design. The ability to systematically modify the aminopyrazole core allows researchers to fine-tune the pharmacological properties of the resulting molecules.

Role in the Design and Discovery of Research Probes and Ligands

Aminopyrazoles are advantageous frameworks for creating ligands that can interact with enzymes and receptors. mdpi.com The design of selective ligands is crucial for understanding the function of biological targets and for the development of new therapeutic agents. While specific research probes or ligands derived from this compound are not detailed in the available literature, the general class of aminopyrazoles is instrumental in this area.

For example, a series of highly selective p38 MAP kinase inhibitors were designed based on a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold. mdpi.com X-ray crystallography was used to understand the binding of these ligands to the ATP binding pocket of the enzyme, which guided the optimization of their potency and physicochemical properties. This illustrates the role of the aminopyrazole core in the rational design of potent and selective ligands for important biological targets.

Q & A

Advanced Research Question

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Docking studies : Simulate interactions with biological targets (e.g., tubulin’s colchicine binding site) using AutoDock Vina .

How should researchers resolve contradictions in spectral data during characterization?

Advanced Research Question
Conflicts between experimental and theoretical spectra arise due to:

  • Tautomerism : Pyrazole amines exhibit keto-enol tautomerism; variable-temperature NMR clarifies dynamic equilibria .
  • Impurity signals : HSQC and HMBC correlations differentiate regioisomers (e.g., C3 vs. C5 substitution) .

What challenges arise in crystallographic analysis of pyrazole-4-amine derivatives, and how are they addressed?

Advanced Research Question

  • Twinned crystals : SHELXL refinement with TWIN/BASF commands improves R-factors (<0.05) .
  • Hydrogen bonding : Graph-set analysis (e.g., Etter’s notation) classifies motifs like R22(8)R_2^2(8) rings in supramolecular networks .

What strategies are used to study the stability and reactivity of this compound?

Basic Research Question

  • Stability tests : Accelerated degradation studies under UV light/humidity monitor decomposition (HPLC tracking) .
  • Reactivity screening : Assess compatibility with acids/bases (e.g., HCl hydrolysis of the amine group) .

How can hydrogen-bonding patterns influence the biological activity of pyrazole-4-amine derivatives?

Advanced Research Question

  • Crystal packing : Strong N–H···N/O bonds enhance solubility and membrane permeability .
  • Target interactions : Hydrogen bonds with enzyme active sites (e.g., σ1_1 receptor Glu172) improve binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.